sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Piperacillin sodium is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is derived from ampicillin and is known for its effectiveness against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa . Piperacillin sodium is often used in combination with tazobactam, a β-lactamase inhibitor, to enhance its efficacy against β-lactamase-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperacillin sodium is synthesized through a semi-synthetic process. The synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with a ureido group . The reaction typically occurs in an anhydrous organic solvent, such as acetone, under controlled temperatures ranging from 0 to 5°C . Sodium methoxide is used as a reagent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of piperacillin sodium involves dissolving sodium methoxide in an anhydrous organic solvent and then adding piperacillin dissolved in anhydrous acetone . The mixture is cooled and stirred under an inert gas atmosphere. The reaction product is then filtered, dried under reduced pressure, and packaged for use .
Chemical Reactions Analysis
Types of Reactions: Piperacillin sodium undergoes various chemical reactions, including:
Oxidation: Piperacillin can be oxidized using potassium hydrogen peroxomonosulfate (KHSO5) in aqueous solutions.
Common Reagents and Conditions:
Oxidation: Potassium hydrogen peroxomonosulfate (KHSO5) is commonly used as an oxidizing agent.
Substitution: β-lactamase enzymes act as reagents in the hydrolysis of the β-lactam ring.
Major Products:
Scientific Research Applications
Piperacillin sodium has a wide range of applications in scientific research, including:
Mechanism of Action
Piperacillin sodium exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the weakening of the cell wall and eventual lysis of the bacteria due to the action of autolytic enzymes . Tazobactam, when combined with piperacillin, inhibits β-lactamase enzymes, thereby extending the antibiotic spectrum of piperacillin .
Comparison with Similar Compounds
Piperacillin sodium is often compared with other β-lactam antibiotics, such as:
Ampicillin: Both are derived from 6-aminopenicillanic acid, but piperacillin has a broader spectrum of activity.
Ticarcillin: Similar to piperacillin, ticarcillin is effective against Pseudomonas aeruginosa but has a narrower spectrum.
Mezlocillin: Piperacillin and mezlocillin share similar spectra, but piperacillin is more effective against certain Gram-negative bacteria.
Uniqueness: Piperacillin sodium’s unique ureido side chain enhances its penetration into Gram-negative bacteria and reduces its susceptibility to β-lactamase enzymes . This makes it particularly effective against hospital-acquired infections caused by resistant bacteria .
Properties
IUPAC Name |
sodium;6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMIIGXFCMNQDS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N5NaO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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